2-Bromo-3-fluoro-6-methoxybenzaldehyde 2-Bromo-3-fluoro-6-methoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1780200-30-7
VCID: VC7096357
InChI: InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3
SMILES: COC1=C(C(=C(C=C1)F)Br)C=O
Molecular Formula: C8H6BrFO2
Molecular Weight: 233.036

2-Bromo-3-fluoro-6-methoxybenzaldehyde

CAS No.: 1780200-30-7

Cat. No.: VC7096357

Molecular Formula: C8H6BrFO2

Molecular Weight: 233.036

* For research use only. Not for human or veterinary use.

2-Bromo-3-fluoro-6-methoxybenzaldehyde - 1780200-30-7

Specification

CAS No. 1780200-30-7
Molecular Formula C8H6BrFO2
Molecular Weight 233.036
IUPAC Name 2-bromo-3-fluoro-6-methoxybenzaldehyde
Standard InChI InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3
Standard InChI Key JZGANHGCQQLIPV-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)F)Br)C=O

Introduction

Structural and Molecular Characteristics

2-Bromo-3-fluoro-6-methoxybenzaldehyde belongs to the class of substituted benzaldehydes, featuring a benzene ring with three distinct functional groups:

  • Bromine at position 2,

  • Fluorine at position 3,

  • Methoxy (-OCH₃) at position 6,

  • Aldehyde (-CHO) at position 1.

The molecular formula is C8H6BrFO2\text{C}_8\text{H}_6\text{BrFO}_2, with a molecular weight of 233.04 g/mol . The spatial arrangement of substituents influences electronic effects:

  • The methoxy group acts as an electron-donating group via resonance, activating the ring toward electrophilic substitution.

  • Bromine and fluorine are electron-withdrawing, creating regions of varying electron density that dictate reactivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1780200-30-7
Molecular FormulaC8H6BrFO2\text{C}_8\text{H}_6\text{BrFO}_2
Molecular Weight233.04 g/mol
Purity (Commercial)95%
Key Functional GroupsAldehyde, Bromo, Fluoro, Methoxy

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) due to the aldehyde and methoxy groups .

  • Stability: Susceptible to oxidation at the aldehyde group; storage under inert conditions is recommended .

Spectral Data (Hypothetical)

While experimental spectra are unavailable, predicted characteristics include:

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O of methoxy) .

  • NMR:

    • Aldehyde proton: δ 9.8–10.2 ppm (singlet).

    • Aromatic protons: δ 6.5–7.5 ppm (multiplet) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s halogen and aldehyde groups enable diverse transformations:

  • Suzuki Coupling: Bromine facilitates cross-coupling with boronic acids to form biaryl structures .

  • Nucleophilic Addition: Aldehyde reacts with amines to form Schiff bases, precursors to heterocycles .

Agrochemical Development

Methoxy and halogen groups enhance bioactivity, making the compound a candidate for herbicide or fungicide synthesis .

QuantityPrice (€)
100 mg127.00
250 mg211.00
500 mg492.00
5 g1,540.00

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